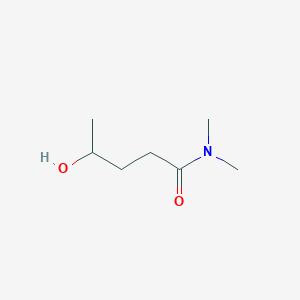
4-hydroxy-N,N-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-hydroxy-N,N-dimethylpentanamide is an organic compound belonging to the class of amides It is characterized by the presence of a hydroxyl group (-OH) and a dimethylamino group (-N(CH3)2) attached to a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-hydroxy-N,N-dimethylpentanamide can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid derivative with a dimethylamine. The general reaction scheme is as follows:
From Carboxylic Acid Derivatives: The carboxylic acid derivative (such as an acid chloride or ester) reacts with dimethylamine in the presence of a base to form the amide. For example[ \text{RCOCl} + \text{HN(CH3)2} \rightarrow \text{RCON(CH3)2} + \text{HCl} ]
From Nitriles: The hydrolysis of nitriles in the presence of a base or acid can also yield amides. For example[ \text{RCN} + \text{H2O} \rightarrow \text{RCONH2} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N,N-dimethylpentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amide group may produce an amine.
Scientific Research Applications
4-hydroxy-N,N-dimethylpentanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-N,N-dimethylpentanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-hydroxy-N,N-dimethylpentanamide can be compared with other similar compounds, such as:
4-hydroxy-N,N-dimethylbenzamide: Similar structure but with a benzene ring instead of a pentane backbone.
N,N-dimethylacetamide: Lacks the hydroxyl group and has a shorter carbon chain.
4-hydroxy-N,N-dimethylbutanamide: Similar structure but with a shorter carbon chain.
These comparisons highlight the unique properties of this compound, such as its specific functional groups and carbon chain length, which contribute to its distinct chemical and biological behavior.
Properties
CAS No. |
61665-46-1 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-hydroxy-N,N-dimethylpentanamide |
InChI |
InChI=1S/C7H15NO2/c1-6(9)4-5-7(10)8(2)3/h6,9H,4-5H2,1-3H3 |
InChI Key |
XSILNJNEPDCZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















